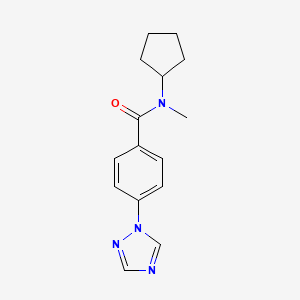
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, also known as CPI-455, is a novel compound that has gained attention in the scientific community for its potential applications in cancer treatment. CPI-455 belongs to a class of compounds known as bromodomain and extra-terminal (BET) inhibitors, which have been shown to inhibit the activity of proteins that play a role in cancer progression.
Mecanismo De Acción
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound can disrupt the expression of genes that are important for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. Additionally, this compound has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide is its specificity for BET proteins, which allows for targeted inhibition of cancer cells. Additionally, this compound has been shown to be effective in a range of cancer types, suggesting that it may have broad applications in cancer treatment. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide, including the development of more potent BET inhibitors, the investigation of combination therapies with other cancer treatments, and the exploration of the mechanisms underlying this compound's effects on cancer cells. Additionally, further research is needed to determine the optimal dosing and administration of this compound for maximum efficacy in vivo.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide involves several steps, including the reaction of 4-bromo-1-cyclopentylbenzene with N-methyl-1H-1,2,4-triazole-1-carboxamide in the presence of a base. The resulting compound is then subjected to further reactions to yield this compound in high purity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide has been the subject of several scientific studies, which have demonstrated its potential as a cancer treatment. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be effective in treating a range of cancers.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18(13-4-2-3-5-13)15(20)12-6-8-14(9-7-12)19-11-16-10-17-19/h6-11,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPWHROUUWCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

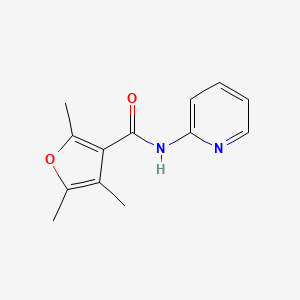
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
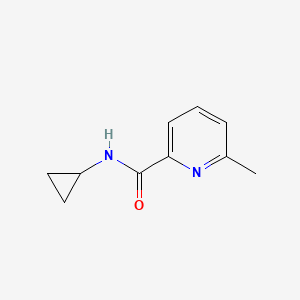
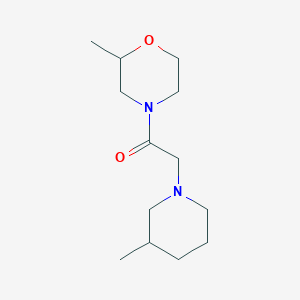
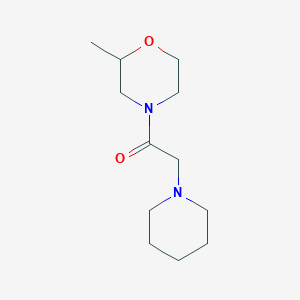
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

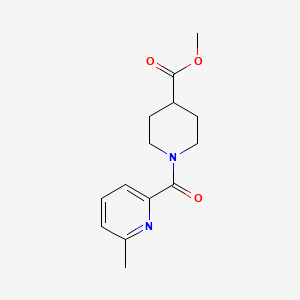

![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

